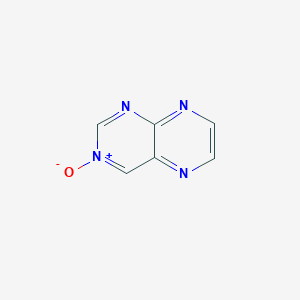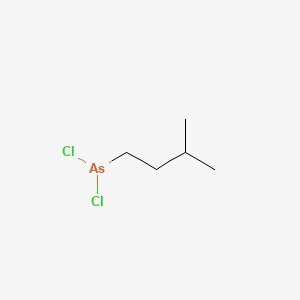
Arsine, dichloroisopentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsine, dichloroisopentyl- is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of arsenic bonded to organic groups, specifically dichloroisopentyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of arsine, dichloroisopentyl- typically involves the reaction of arsenic trichloride with isopentyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AsCl3+C5H11Cl→As(C5H11Cl)2+HCl
Industrial Production Methods
Industrial production of arsine, dichloroisopentyl- involves large-scale synthesis using high-purity arsenic trichloride and isopentyl chloride. The reaction is conducted in specialized reactors designed to handle the toxic and reactive nature of the chemicals involved. The product is then purified through distillation and other separation techniques to obtain high-purity arsine, dichloroisopentyl-.
化学反応の分析
Types of Reactions
Arsine, dichloroisopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The dichloroisopentyl groups can be substituted with other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Arsenic trioxide and other arsenic oxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
科学的研究の応用
Arsine, dichloroisopentyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, including cancer treatment.
Industry: Utilized in the production of semiconductors and other advanced materials.
作用機序
The mechanism of action of arsine, dichloroisopentyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The molecular targets and pathways involved include:
Protein Binding: Interaction with thiol groups in proteins.
Oxidative Stress: Generation of reactive oxygen species.
Enzyme Inhibition: Inhibition of key metabolic enzymes.
類似化合物との比較
Similar Compounds
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with phenyl groups instead of dichloroisopentyl groups.
Arsenic Trichloride (AsCl₃): A precursor used in the synthesis of various organoarsenic compounds.
Uniqueness
Arsine, dichloroisopentyl- is unique due to its specific structure and the presence of dichloroisopentyl groups
特性
CAS番号 |
64049-23-6 |
|---|---|
分子式 |
C5H11AsCl2 |
分子量 |
216.97 g/mol |
IUPAC名 |
dichloro(3-methylbutyl)arsane |
InChI |
InChI=1S/C5H11AsCl2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3 |
InChIキー |
HUYQJKSYTPAMPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC[As](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


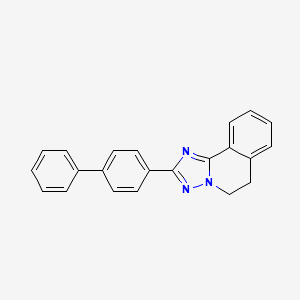
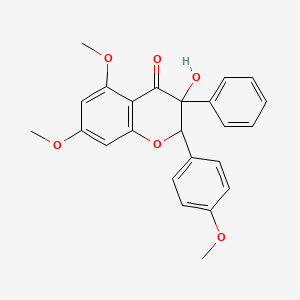
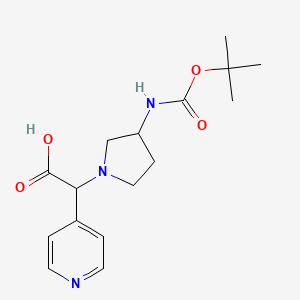
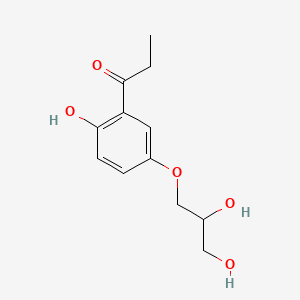
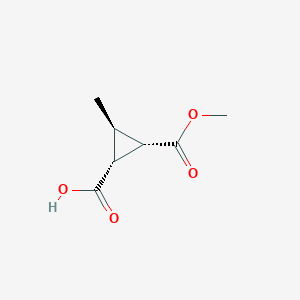
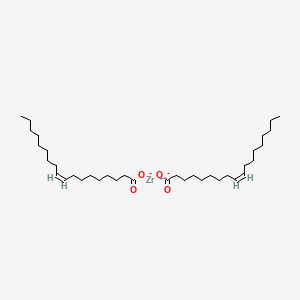
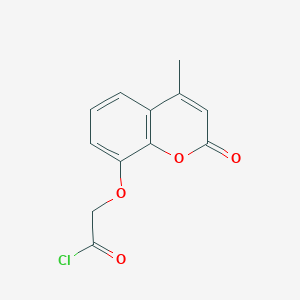
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
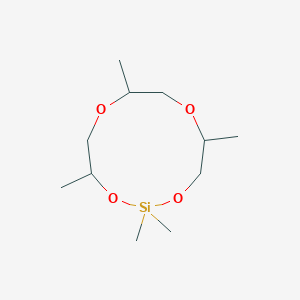
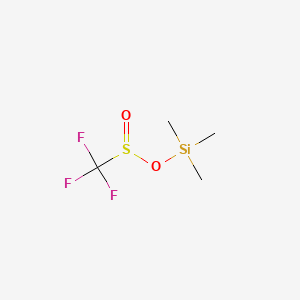
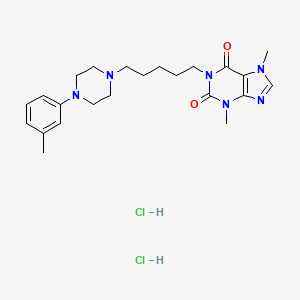
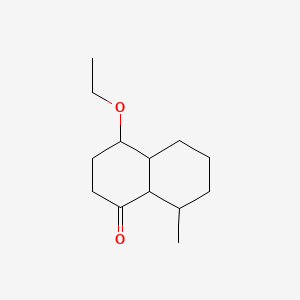
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
